molecular formula C28H25N3O4S B2957331 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114878-32-8

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2957331
CAS No.: 1114878-32-8
M. Wt: 499.59
InChI Key: FDZFPXJHEQNXIO-UHFFFAOYSA-N
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Description

The compound 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked 1,3-oxazole moiety and a 4-methoxyphenyl group. The oxazole ring is further functionalized with a 2-ethoxyphenyl substituent and a methyl group at position 4.

Properties

IUPAC Name

2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-25-12-8-6-10-22(25)26-29-24(18(2)35-26)17-36-28-30-23-11-7-5-9-21(23)27(32)31(28)19-13-15-20(33-3)16-14-19/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZFPXJHEQNXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the oxazole and quinazolinone intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and other advanced techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Reported Activities References
Triazole Derivatives 1,2,4-triazole core with sulfonyl or sulfanyl linkages, halogenated/aryl substituents Antifungal, antibiotic
Quinazolinones 3,4-dihydroquinazolin-4-one core with aryl/heteroaryl substituents Anticancer, antimicrobial
Oxazole Derivatives 1,3-oxazole rings with alkoxy/methyl groups Enzyme inhibition, antimicrobial N/A*

*No direct oxazole-based activity data in evidence; inferred from structural parallels.

  • Triazole Comparisons: The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfanyl-linked aromatic system but replaces the oxazole with a triazole ring. Such triazoles exhibit antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .
  • Quinazolinone Comparisons: The quinazolinone 2-(3-(6,8-bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one () highlights the role of methoxyphenyl groups in enhancing solubility and π-π stacking interactions. The target compound’s 4-methoxyphenyl substituent may similarly improve bioavailability compared to non-polar analogs.

Computational and Crystallographic Insights

For example, the Laplacian of the electron density () might predict reactive sites, while SHELX refinement () could optimize bond-length parameters.

Biological Activity

The compound 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of approximately 341 Da. The structure includes multiple functional groups that contribute to its biological activity, such as oxazole and quinazolinone moieties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing oxazole rings have shown significant activity against various bacterial strains. In vitro tests demonstrated that compounds with similar structures exhibited potent inhibitory effects against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

Anticancer Potential

Research has indicated that quinazolinone derivatives possess anticancer properties. A study focusing on related molecules reported that certain quinazolinone compounds effectively inhibited cancer cell proliferation through apoptosis induction . The presence of the methoxy phenyl group in our compound may enhance its interaction with cancer cell receptors, potentially increasing its efficacy.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is also noteworthy. Similar compounds have been evaluated for their effects on α-glucosidase activity, which is crucial in managing diabetes. The inhibition of this enzyme can lead to decreased glucose absorption in the intestine, thereby lowering blood sugar levels . The structure of our compound suggests it may interact similarly due to shared functional motifs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The sulfonyl and oxazole groups may facilitate binding to enzyme active sites, disrupting normal function.
  • Receptor Modulation : The methoxyphenyl group could enhance affinity for various receptors involved in cellular signaling pathways.
  • Cell Membrane Permeability : The lipophilicity indicated by the LogP value (3.1) suggests good membrane permeability, allowing effective cellular uptake .

Study on Antimicrobial Efficacy

A recent study evaluated a series of quinazolinone derivatives, including those structurally related to our compound. Results showed that modifications at specific positions significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Compound StructureAntimicrobial ActivityReference
Quinazolinone AHigh
Quinazolinone BModerate
Target CompoundPending EvaluationN/A

Evaluation as an Antidiabetic Agent

Another research effort focused on the α-glucosidase inhibition potential of similar compounds. Compounds exhibiting polar groups showed promising results in reducing enzyme activity significantly compared to standard drugs like acarbose . This suggests that our target compound may also exhibit similar antidiabetic properties.

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